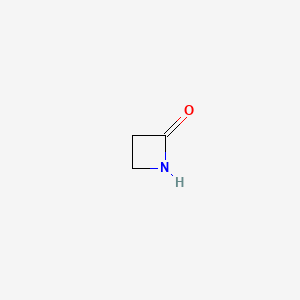

azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFORVFSTILPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239225 | |

| Record name | 2-Azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Azetidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-21-2 | |

| Record name | 2-Azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Azetidin-2-one: Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-one, commonly known as β-propiolactam, is the simplest β-lactam and a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its strained four-membered ring structure is the core component of β-lactam antibiotics, including penicillins and cephalosporins, which have been cornerstones of antibacterial therapy for decades.[3][4] Beyond its role in antibiotics, the this compound moiety is also found in other pharmacologically active agents, such as cholesterol absorption inhibitors. The inherent ring strain of the β-lactam ring imparts a unique reactivity, making it a versatile intermediate for the synthesis of a wide range of nitrogen-containing compounds.[3][4] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with experimental protocols and visualizations of its key chemical transformations.

I. Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Azetidinone, β-Propiolactam, Azetidinone, Propiolactam | [1] |

| Molecular Formula | C₃H₅NO | [1][5] |

| Molecular Weight | 71.08 g/mol | [1][5] |

| Appearance | Beige crystalline solid | [1] |

| Melting Point | 73-74 °C | [4] |

| 74-76 °C | [6][7][8][9] | |

| 72-77 °C | [10] | |

| Boiling Point | 106 °C at 15 mmHg | [6][7][8][9] |

| Density | 1.0347 g/cm³ (estimate) | [8] |

| pKa (Strongest Acidic) | 14.5 | [11] |

| pKa (Strongest Basic) | -2.7 | [11] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Very soluble | [6][7] |

| Chloroform | Very soluble | [2][6][7][8][9] |

| Ethanol | Very slightly soluble | [6][7] |

| Highly soluble | [12] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Features | Reference |

| Infrared (IR) Spectroscopy | Strained β-lactams show a characteristic C=O absorption in the range of 1735-1765 cm⁻¹. | [4] |

| Monocyclic β-lactams exhibit an absorption between 1735-1765 cm⁻¹, indicating the carbonyl group behaves similarly to an ester. | [12] |

II. Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization and synthesis of this compound. The following sections provide generalized protocols for determining its key physical properties and a common synthetic route.

A. Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt) or a Thiele tube filled with a suitable heating oil can be used.

-

Measurement:

-

Rapid Determination: An initial rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.

-

Accurate Determination: A second sample is heated slowly (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

B. Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology (Thiele Tube):

-

Sample Preparation: A small volume (approximately 0.5 mL) of molten this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Measurement: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

C. Determination of Solubility

Solubility is a crucial parameter for designing reaction conditions and formulations.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

D. Synthesis of this compound (Staudinger Cycloaddition)

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a widely used method for the synthesis of β-lactams.[12]

Generalized Protocol:

-

Imine Formation: An appropriate aldehyde and amine are reacted to form the corresponding imine. For the synthesis of the parent this compound, a protected imine precursor would be required.

-

Ketene Generation: A ketene is generated in situ, typically from an acyl chloride and a tertiary amine base (e.g., triethylamine). For the parent this compound, a simple ketene precursor like acetyl chloride would be used.

-

Cycloaddition: The generated ketene reacts with the imine in a [2+2] cycloaddition to form the this compound ring. The reaction is often carried out in an inert solvent (e.g., toluene) and can be influenced by temperature and the nature of the reactants and base used.

-

Work-up and Purification: The reaction mixture is typically washed to remove the amine hydrochloride salt and other impurities. The crude product is then purified by techniques such as recrystallization or column chromatography.

III. Chemical Reactivity and Signaling Pathways

The strained four-membered ring of this compound is highly susceptible to nucleophilic attack, which is the basis for its biological activity and its utility as a synthetic intermediate.

A. Hydrolysis of the β-Lactam Ring

This compound is sensitive to hydrolysis, particularly under basic conditions, leading to ring-opening to form β-alanine. This reaction is analogous to the mechanism by which β-lactamases deactivate penicillin antibiotics.

Caption: Hydrolysis mechanism of this compound.

B. Reaction with Grignard Reagents

Grignard reagents, being strong nucleophiles, readily attack the carbonyl carbon of this compound, leading to ring-opening and the formation of a γ-amino alcohol after an acidic workup.

Caption: Reaction of this compound with a Grignard reagent.

C. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Strong reducing agents like lithium aluminum hydride can reduce the amide functionality of this compound to an amine, resulting in the formation of the corresponding azetidine.

References

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]

- 7. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Azetidin-2-one Core: A Technical Guide to its Discovery and Enduring Legacy in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The deceptively simple four-membered ring of azetidin-2-one, also known as a β-lactam, represents a cornerstone of modern medicinal chemistry. Its discovery and the subsequent elucidation of its profound biological activity have revolutionized the treatment of bacterial infections and continue to inspire the development of novel therapeutics. This technical guide provides an in-depth exploration of the history, synthesis, and mechanism of action of the this compound core, tailored for the scientific community.

A Serendipitous Discovery: From Chemical Curiosity to Lifesaving Antibiotics

The story of this compound begins not with a quest for a miracle drug, but with fundamental research in organic chemistry. In 1907, the German chemist Hermann Staudinger, while investigating the reactions of ketenes, synthesized the first β-lactam through a [2+2] cycloaddition of a ketene (B1206846) and an imine.[1] This pioneering work, now famously known as the Staudinger cycloaddition, initially remained a niche area of organic synthesis.

The immense significance of the this compound ring was unveiled decades later with Alexander Fleming's discovery of penicillin in 1928 and the subsequent structural elucidation of this remarkable antibiotic. The realization that the potent antibacterial activity of penicillin stemmed from the strained four-membered β-lactam ring sparked a flurry of research into the synthesis and derivatization of this unique heterocyclic scaffold.[1] This historical connection inextricably links the history of this compound with the dawn of the antibiotic age.

Physicochemical and Spectroscopic Properties of the this compound Ring

The inherent ring strain of the this compound core is a defining feature that dictates its chemical reactivity and biological function. This strain makes the amide bond within the lactam more susceptible to nucleophilic attack compared to a standard acyclic amide.

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO | [2] |

| Molecular Weight | 71.08 g/mol | [2] |

| Melting Point | 73-74 °C | [2] |

| Boiling Point | 106 °C at 15 mmHg | [2] |

| Solubility | Soluble in water and chloroform. | [2] |

Spectroscopic Data:

The spectroscopic signature of the this compound ring is crucial for its identification and characterization.

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretching absorption band typically observed in the range of 1730-1760 cm⁻¹. This high frequency is a direct consequence of the ring strain. | [3] |

| ¹H NMR Spectroscopy | The chemical shifts of the protons on the β-lactam ring are influenced by the substituents. Protons on C3 and C4 typically appear in the range of 2.5-5.5 ppm. The coupling constants between these protons are critical for determining the stereochemistry (cis or trans) of the substituents. | [3][4][5] |

| ¹³C NMR Spectroscopy | The carbonyl carbon (C2) resonates at a characteristic downfield chemical shift, typically in the range of 165-175 ppm. | [3][5] |

The Staudinger Cycloaddition: A Foundational Synthetic Methodology

The Staudinger cycloaddition remains a versatile and widely employed method for the synthesis of the this compound ring.[1] The reaction involves the [2+2] cycloaddition of a ketene with an imine.

General Reaction Workflow

The following diagram illustrates the general workflow for the Staudinger cycloaddition.

Detailed Experimental Protocol: Synthesis of 1,3,4-triphenylthis compound

This protocol provides a representative example of the Staudinger cycloaddition.

Materials:

-

Benzaldehyde (B42025) (1.0 eq)

-

Aniline (B41778) (1.0 eq)

-

Diphenylacetyl chloride (1.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde and aniline in anhydrous DCM. Stir the mixture at room temperature for 1-2 hours to form the corresponding Schiff base (N-benzylideneaniline). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cycloaddition: Cool the solution of the imine to 0°C in an ice bath. In a separate flask, dissolve diphenylacetyl chloride in anhydrous DCM.

-

Slowly add the solution of diphenylacetyl chloride to the imine solution, followed by the dropwise addition of triethylamine.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1,3,4-triphenylthis compound as a solid.

Mechanism of Action: The this compound Ring as a Bacterial Saboteur

The antibacterial efficacy of β-lactam antibiotics is a direct consequence of the strained this compound ring. These antibiotics act by inhibiting bacterial cell wall synthesis.

Signaling Pathway of Penicillin Action

The following diagram illustrates the mechanism by which penicillin inhibits the transpeptidase enzyme, a crucial component in bacterial cell wall biosynthesis.

The serine residue in the active site of the transpeptidase attacks the carbonyl carbon of the β-lactam ring. This leads to the opening of the strained ring and the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. Without the ability to cross-link its peptidoglycan layers, the bacterial cell wall loses its structural integrity, leading to cell lysis and death.

Conclusion: The Enduring Legacy and Future Directions

From its humble beginnings in the annals of organic chemistry, the this compound ring has risen to become a scaffold of immense importance in the pharmaceutical industry. The discovery of its role in penicillin unlocked a new era in the fight against bacterial infections. While the challenge of antibiotic resistance necessitates the continued development of new therapeutic strategies, the fundamental principles of the this compound core's reactivity and biological activity continue to guide the design of novel β-lactam antibiotics and other therapeutic agents. The rich history and versatile chemistry of this compound ensure its continued relevance and exploration in the ongoing quest for new medicines.

References

Azetidin-2-one: A Comprehensive Technical Guide to its Core Structure, Nomenclature, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidin-2-one, commonly known as the β-lactam ring, is a four-membered heterocyclic lactam of significant interest in medicinal chemistry. Its strained ring system imparts unique chemical reactivity that has been exploited in the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the this compound core structure, its nomenclature, key synthetic methodologies, and its crucial role in drug development, with a focus on its diverse biological activities.

Core Structure and Nomenclature

The fundamental structure of this compound is a saturated four-membered ring containing three carbon atoms and one nitrogen atom, with a carbonyl group at the second position.

1.1. IUPAC Nomenclature

According to IUPAC nomenclature, the parent compound is named This compound . The numbering of the ring begins at the nitrogen atom as position 1 and proceeds sequentially around the ring, with the carbonyl carbon designated as position 2.

1.2. Common Nomenclature

The most prevalent common name for the this compound ring is the β-lactam . This name arises from the fact that it is a cyclic amide (a lactam) where the nitrogen atom is attached to the β-carbon relative to the carbonyl group.

1.3. Structural Characteristics

The this compound ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ and sp² hybridization angles. This strain is a key factor in its chemical reactivity, particularly the susceptibility of the amide bond to nucleophilic attack.

Quantitative Structural Data

The following table summarizes key structural parameters of the this compound ring and its derivatives, derived from X-ray crystallographic studies.

| Parameter | Value | Description |

| Bond Lengths (Å) | ||

| N1-C2 | ~1.38 | Amide bond, longer than in acyclic amides (~1.32 Å) due to ring strain.[1] |

| C2=O | ~1.21 | Carbonyl bond length. |

| C2-C3 | ~1.54 | Carbon-carbon single bond. |

| C3-C4 | ~1.55 | Carbon-carbon single bond. |

| N1-C4 | ~1.47 | Carbon-nitrogen single bond. |

| Bond Angles (°) | ||

| ∠C4-N1-C2 | ~92 | Reflects significant angle compression within the four-membered ring. |

| ∠N1-C2-C3 | ~91 | |

| ∠C2-C3-C4 | ~86 | |

| ∠C3-C4-N1 | ~88 | |

| Torsion Angles (°) | Torsion angles at the chiral centers of substituted β-lactams can vary. For example, in a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones, the torsion angles ranged from -7.27° to 13.08° for the C3 position and -8.69° to 13.76° for the C4 position. |

Synthesis of the this compound Core

The most prominent and versatile method for the synthesis of the this compound ring is the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine.

Experimental Protocol: Staudinger [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a substituted this compound.

Materials:

-

Substituted imine

-

Substituted acyl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the imine (1.0 eq) and anhydrous dichloromethane under an inert atmosphere.

-

Addition of Base: Triethylamine (1.1-1.5 eq) is added to the solution.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

In Situ Ketene Generation and Cycloaddition: The acyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. The reaction is allowed to stir at 0 °C for an additional 1-2 hours and then at room temperature overnight.

-

Workup: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Logical Workflow for Staudinger Synthesis

Biological Significance and Applications in Drug Development

The this compound ring is a key pharmacophore in a multitude of clinically important drugs. Its biological activity is diverse and depends on the nature and stereochemistry of the substituents attached to the ring.

Antibacterial Activity: The Penicillins and Cephalosporins

The most well-known application of the this compound core is in β-lactam antibiotics, such as penicillins and cephalosporins. These drugs function by inhibiting bacterial cell wall synthesis.

Mechanism of Action: Inhibition of Transpeptidase

β-lactam antibiotics act as irreversible inhibitors of the DD-transpeptidase enzyme (also known as penicillin-binding proteins or PBPs).[2][3] This enzyme is crucial for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. The strained β-lactam ring mimics the D-alanyl-D-alanine substrate of the enzyme.[2][4] The enzyme's active site serine residue attacks the carbonyl carbon of the β-lactam, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[2] This inactivation of the transpeptidase prevents the formation of a functional cell wall, ultimately leading to bacterial cell lysis and death.[3][4]

Cholesterol Absorption Inhibition: Ezetimibe (B1671841)

Ezetimibe is a potent cholesterol-lowering drug that features a central this compound ring. Its mechanism of action is distinct from that of statins.

Mechanism of Action: Targeting NPC1L1

Ezetimibe functions by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[5] It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes.[5][6] NPC1L1 is essential for the uptake of cholesterol into these cells. Ezetimibe binds to NPC1L1, preventing the internalization of the NPC1L1/cholesterol complex via a clathrin/AP2-dependent endocytic pathway.[5][7] This blockage of cholesterol uptake leads to a reduction in the delivery of cholesterol to the liver, which in turn upregulates LDL receptors on hepatocytes and increases the clearance of LDL-cholesterol from the circulation.[6]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of the β-Lactam Ring in Azetidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The β-lactam ring, a four-membered cyclic amide with the systematic name azetidin-2-one, stands as a cornerstone in the field of medicinal chemistry. Its profound biological significance is primarily attributed to its role as the key pharmacophore in the vast and indispensable class of β-lactam antibiotics. This technical guide provides an in-depth exploration of the core principles governing the antibacterial activity of the β-lactam ring, the intricate mechanisms of bacterial resistance, and the crucial structure-activity relationships that drive the development of new and more effective therapeutic agents.

Mechanism of Action: Covalent Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of β-lactam antibiotics stems from their ability to disrupt the synthesis of the bacterial cell wall, a rigid structure essential for maintaining cell shape and integrity, particularly in Gram-positive bacteria.[1] The primary molecular targets of these antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2]

The β-lactam ring's efficacy is rooted in its structural mimicry of the D-alanyl-D-alanine dipeptide, the natural substrate for PBPs involved in the final transpeptidation step of peptidoglycan synthesis.[3] This step is crucial for cross-linking the peptidoglycan chains, thereby providing the cell wall with its structural strength. Due to the inherent ring strain of the four-membered this compound ring, the amide bond is highly susceptible to nucleophilic attack.[4]

When a β-lactam antibiotic enters the bacterial periplasm, the active site serine residue of a PBP attacks the carbonyl carbon of the β-lactam ring. This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP.[5][6] The inactivation of multiple PBP molecules disrupts the delicate balance of cell wall synthesis and degradation, leading to the accumulation of autolysins that digest the existing cell wall.[7] This ultimately results in cell lysis and bacterial death.

Signaling Pathway of Bacterial Cell Wall Synthesis and its Inhibition

The following diagram illustrates the bacterial cell wall synthesis pathway and the point of inhibition by β-lactam antibiotics.

Caption: Bacterial cell wall synthesis pathway and β-lactam inhibition.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of a β-lactam antibiotic is not solely dependent on the presence of the this compound ring. The substituents attached to the ring play a critical role in determining its spectrum of activity, affinity for different PBPs, and stability against bacterial resistance mechanisms.

Key structural features influencing the activity of β-lactam antibiotics include:

-

The Acyl Side Chain (R1): Modifications to the acyl side chain attached to the nitrogen atom significantly impact the antibiotic's spectrum of activity and its affinity for the PBPs of different bacterial species.

-

The Fused Ring System: In penicillins and cephalosporins, the β-lactam ring is fused to a five-membered thiazolidine (B150603) ring or a six-membered dihydrothiazine ring, respectively. These fused rings increase the strain of the β-lactam ring, enhancing its reactivity.

-

Substituents on the Fused Ring: Modifications to the fused ring system can influence the antibiotic's pharmacokinetic properties and its stability to β-lactamases.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative β-lactam antibiotics against common bacterial pathogens, illustrating the impact of structural variations on their activity.

| Antibiotic Class | Antibiotic | Target Bacterium | MIC (µg/mL) | Reference |

| Penicillins | Penicillin G | Staphylococcus aureus (susceptible) | 0.015 - 0.12 | [8] |

| Ampicillin | Escherichia coli (susceptible) | 2 - 8 | [9] | |

| Piperacillin | Pseudomonas aeruginosa | 1 - 64 | [9] | |

| Cephalosporins | Cefazolin | Staphylococcus aureus | 0.12 - 1 | [10] |

| Ceftazidime | Pseudomonas aeruginosa | 1 - 8 | [11] | |

| Cefepime | Pseudomonas aeruginosa | 0.5 - 8 | [11] | |

| Carbapenems | Imipenem | Pseudomonas aeruginosa | 1 - 4 | [12] |

| Meropenem | Pseudomonas aeruginosa | 0.5 - 2 | [12] | |

| Ertapenem | Escherichia coli | ≤0.015 - 0.06 | [12] |

The acylation efficiency of a β-lactam antibiotic for a specific PBP is a key determinant of its inhibitory potency. This is often expressed as the second-order rate constant (k₂/K), where k₂ is the acylation rate and K is the dissociation constant.

| β-Lactam Antibiotic | Penicillin-Binding Protein (PBP) | Organism | Acylation Efficiency (k₂/K) (M⁻¹s⁻¹) | Reference |

| Penicillin G | PBP2x | Streptococcus pneumoniae (susceptible) | 200,000 | [13] |

| Penicillin G | PBP2x | Streptococcus pneumoniae (resistant) | 137 | [13] |

| Cefotaxime | PBP2x | Streptococcus pneumoniae (susceptible) | 1,100 | [13] |

| Cefotaxime | PBP2x | Streptococcus pneumoniae (resistant) | 24 | [13] |

| Azlocillin | PBP5 | Enterococcus faecium | 15 | [6] |

| Piperacillin | PBP5 | Enterococcus faecium | 2.5 | [6] |

| Ampicillin | PBP5 | Enterococcus faecium | 1.8 | [6] |

| Meropenem | PBP5 | Enterococcus faecium | 0.14 | [6] |

Mechanisms of Bacterial Resistance

The widespread use of β-lactam antibiotics has led to the evolution of sophisticated resistance mechanisms in bacteria. Understanding these mechanisms is crucial for the development of new antibiotics that can overcome resistance.

The primary mechanisms of resistance to β-lactam antibiotics are:

-

Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance.[5] β-lactamases are enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[14] There are numerous classes of β-lactamases with varying substrate specificities.

β-Lactamase Mechanism of Action

The following diagram illustrates the hydrolytic action of a serine β-lactamase on a β-lactam antibiotic.

Caption: Mechanism of β-lactam hydrolysis by a serine β-lactamase.

-

Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to reduced affinity of the β-lactam antibiotic for its target.[15] This allows the PBP to continue functioning even in the presence of the antibiotic.

-

Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier to the entry of antibiotics.[16] Alterations in the porin channels, through which β-lactams typically enter the periplasm, can reduce the intracellular concentration of the antibiotic.

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport β-lactam antibiotics out of the cell, preventing them from reaching their PBP targets.[16]

The AmpG-AmpR-AmpC Signaling Pathway for β-Lactamase Induction

In many Gram-negative bacteria, the production of the AmpC β-lactamase is inducible in the presence of β-lactam antibiotics. This induction is regulated by the AmpG-AmpR-AmpC signaling pathway, which is closely linked to peptidoglycan recycling.

Caption: The AmpG-AmpR-AmpC β-lactamase induction pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of a β-lactam antibiotic against a bacterial strain.

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the β-lactam antibiotic in a suitable solvent.

-

Perform a series of two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[18] The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.

-

-

Inoculation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[6]

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[19]

-

β-Lactamase Activity Assay

This protocol describes a common method for measuring the activity of β-lactamase enzymes using the chromogenic cephalosporin, nitrocefin (B1678963).

Methodology:

-

Sample Preparation:

-

Bacterial lysates or purified β-lactamase enzyme solutions can be used.

-

Prepare appropriate dilutions of the sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

-

Assay Procedure:

-

To a 96-well microtiter plate, add the sample containing the β-lactamase.

-

Prepare a reaction mixture containing nitrocefin solution in the same buffer.

-

Initiate the reaction by adding the nitrocefin solution to the wells containing the sample.

-

The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.

-

-

Measurement:

-

Measure the change in absorbance at 486 nm over time using a microplate reader.

-

The rate of change in absorbance is directly proportional to the β-lactamase activity.

-

-

Calculation of Activity:

-

Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of hydrolyzed nitrocefin. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific temperature and pH.

-

Conclusion

The β-lactam ring of this compound is a remarkable molecular entity whose strained four-membered ring structure is the key to the life-saving efficacy of an entire class of antibiotics. The intricate interplay between its chemical reactivity, its ability to mimic the natural substrate of bacterial transpeptidases, and the various resistance mechanisms evolved by bacteria presents a continuous challenge and a fertile ground for research and drug development. A thorough understanding of the biological significance of the β-lactam ring, from its fundamental mechanism of action to the complexities of bacterial resistance, is paramount for the continued development of novel and effective antibacterial therapies to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ibg.kit.edu [ibg.kit.edu]

- 6. protocols.io [protocols.io]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. researchgate.net [researchgate.net]

- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medium.com [medium.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Gallery | Graphviz [graphviz.org]

The Azetidin-2-one Core: A Technical Guide to its Natural Sources and Analogs

For Researchers, Scientists, and Drug Development Professionals

The four-membered azetidin-2-one ring, commonly known as the β-lactam ring, is a privileged scaffold in medicinal chemistry, most notably as the core of the life-saving β-lactam antibiotics. Beyond the classical penicillins and cephalosporins, a diverse array of natural products featuring this strained lactam have been discovered from various terrestrial and marine organisms. These natural sources and their synthetic analogues continue to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. This technical guide provides an in-depth exploration of the natural origins of this compound containing compounds, their biological activities, and the experimental methodologies for their isolation and synthesis.

Natural Sources of this compound and its Analogues

The natural world is a rich reservoir of structurally diverse this compound compounds. These are primarily found as secondary metabolites in bacteria and marine invertebrates.

Monobactams: Monocyclic β-Lactams from Bacteria

Monobactams are a class of β-lactam antibiotics characterized by a monocyclic this compound core, lacking the fused ring system seen in penicillins and cephalosporins.[1] This structural distinction often confers resistance to β-lactamase enzymes.[2]

-

Nocardicins : Produced by the actinomycete Nocardia uniformis, nocardicins were among the first monobactams to be discovered.[3][4] Nocardicin A is the most well-characterized member of this family and exhibits moderate activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[5][6]

-

Sulfazecin and Isosulfazecin : Isolated from Chromobacterium violaceum, these monobactams are derived from serine.[7]

-

Other Bacterial Sources : A variety of other bacteria have been identified as producers of monobactams, including species of Gluconobacter, Acetobacter, and Agrobacterium.[7]

Pachastrissamine (Jaspine B): An this compound Analogue from Marine Sponges

Marine sponges are a prolific source of unique and biologically active natural products. Pachastrissamine, also known as Jaspine B, is a cytotoxic anhydrophytosphingosine containing a substituted this compound-like tetrahydrofuran (B95107) ring system. It was first isolated from the Okinawan marine sponge Pachastrissa sp. and later from a Jaspis sp.[8] Pachastrissamine has demonstrated significant cytotoxic activity against various cancer cell lines.

Quantitative Biological Activity

The biological activity of these natural products and their analogues is a key driver for their continued investigation. The following tables summarize the quantitative data for the antibacterial activity of Nocardicin A and the cytotoxic activity of Pachastrissamine.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nocardicin A against Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | Clinical Isolates | Approx. twice the activity of carbenicillin | [5][6] |

| Proteus mirabilis | Clinical Isolates | 3.13 - 12.5 | [5][6] |

| Proteus rettgeri | Clinical Isolates | 3.13 - 12.5 | [5][6] |

| Proteus inconstans | Clinical Isolates | 3.13 - 12.5 | [5][6] |

| Proteus vulgaris | Clinical Isolates | 25 - 50 | [5][6] |

| Serratia marcescens | 30 strains | 12.5 - 50 | [5][6] |

Table 2: Cytotoxicity (IC50) of Pachastrissamine (Jaspine B) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MDA-MB-231 | Breast Adenocarcinoma | 0.41 - 2.35 | |

| MCF-7 | Breast Adenocarcinoma | 0.41 - 2.35 | |

| Jurkat | T-cell Leukemia | 0.41 - 2.35 |

Experimental Protocols

This section provides detailed methodologies for the isolation of Nocardicin A and the total synthesis of Pachastrissamine, compiled from the scientific literature.

Isolation and Purification of Nocardicin A from Nocardia uniformis

This protocol describes the fermentation of Nocardia uniformis and the subsequent isolation and purification of Nocardicin A.[1][9]

3.1.1. Fermentation

-

Prepare a seed culture of Nocardia uniformis subsp. tsuyamanensis ATCC 21806 in a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the seed culture at 28-30°C for 48 hours with shaking.

-

Inoculate a production medium with the seed culture. A typical production medium contains peptone, yeast extract, phosphates, magnesium sulfate, glycine, trace minerals, soluble starch, L-tyrosine, and L-methionine.

-

Incubate the production culture at 28-30°C for 5-7 days with vigorous aeration and agitation.

3.1.2. Isolation and Purification

-

Separate the mycelium from the culture broth by centrifugation.

-

Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with an appropriate acid.

-

Extract the acidified supernatant with a water-immiscible organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to a series of chromatographic separations. This typically involves:

-

Adsorption chromatography on a resin such as Amberlite XAD-2.

-

Ion-exchange chromatography.

-

Gel filtration chromatography.

-

Reverse-phase high-performance liquid chromatography (HPLC) for final purification.

-

-

Monitor the fractions for antibacterial activity using a sensitive indicator organism (e.g., a β-lactam-hypersensitive mutant of E. coli).

-

Combine the active fractions and crystallize Nocardicin A from a suitable solvent system.

Total Synthesis of Pachastrissamine (Jaspine B)

The following is a representative multi-step synthetic route to Pachastrissamine, starting from commercially available diethyl D-tartrate.[8]

3.2.1. Synthesis of Key Intermediates

-

Preparation of an Allylketone : Starting from diethyl D-tartrate, a chiral allylketone intermediate is synthesized through a series of standard organic transformations including protection of hydroxyl groups, reduction, oxidation, and allylation.

-

Stereoselective Reduction : The allylketone is stereoselectively reduced to the corresponding alcohol using a reducing agent such as L-Selectride or zinc borohydride. This step is crucial for establishing the correct stereochemistry of the final product.

-

Cyclization : The resulting alcohol undergoes monotosylation followed by intramolecular cyclization to form the tetrahydrofuran ring.

3.2.2. Final Steps

-

Introduction of the Amino Group : An amino group is introduced at the appropriate position, often via an azide (B81097) intermediate followed by reduction.

-

Side Chain Installation : The long alkyl side chain is installed using a cross-metathesis reaction with 1-tridecene, catalyzed by a Grubbs catalyst.

-

Final Deprotection and Reduction : The synthesis is completed by removal of any protecting groups and catalytic hydrogenation of the double bond in the side chain to afford Pachastrissamine.

Biosynthesis and Signaling Pathways

The biosynthesis of this compound containing natural products involves complex enzymatic pathways. The biosynthesis of monobactams is particularly well-studied.

Monobactam Biosynthesis

The biosynthesis of the monobactam ring is proposed to proceed via the cyclization of a β-amino acid precursor, which is derived from serine.[7] The pathway involves a series of enzymatic reactions catalyzed by non-ribosomal peptide synthetases (NRPSs) and other tailoring enzymes.

Caption: Simplified overview of the monobactam biosynthesis pathway.

Experimental Workflow for Isolation of Natural Products

The general workflow for the isolation of this compound containing natural products from their native sources follows a standard procedure in natural product chemistry.

References

- 1. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SQ 26,180, a novel monobactam. I Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nocardicin A - Wikipedia [en.wikipedia.org]

- 5. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of monobactam compounds: origin of the carbon atoms in the beta-lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. journals.asm.org [journals.asm.org]

Azetidin-2-one Derivatives: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidin-2-one, or β-lactam, ring is a cornerstone pharmacophore in medicinal chemistry. Historically recognized as the active core of β-lactam antibiotics like penicillins and cephalosporins, its therapeutic applications have expanded significantly.[1][2][3][4][5] This guide explores the diverse therapeutic potential of this compound derivatives beyond their antibacterial origins, delving into their roles as cholesterol absorption inhibitors, anticancer agents, and more. It provides a technical overview of their mechanisms of action, quantitative biological data, and key experimental protocols relevant to their development and evaluation.

Introduction: The Enduring Relevance of the β-Lactam Core

First synthesized by Staudinger in 1907, the four-membered cyclic amide known as the this compound or β-lactam ring gained prominence with the discovery of penicillin.[1][2] This structure's inherent ring strain makes it susceptible to nucleophilic attack, a chemical reactivity that has been masterfully exploited in drug design. While its initial fame came from the irreversible inhibition of bacterial cell wall transpeptidases, leading to cell lysis, the versatility of the this compound scaffold has allowed for its application in a multitude of therapeutic areas.[4][5] Researchers have successfully synthesized numerous derivatives with a wide array of biological activities, including antimicrobial, antitubercular, anti-inflammatory, anticonvulsant, and cholesterol absorption inhibitory properties.[2][5][6][7]

Cholesterol Absorption Inhibition: The Ezetimibe (B1671841) Story

One of the most significant non-antibiotic applications of the this compound core is in the management of hypercholesterolemia. Ezetimibe, a prominent derivative, functions as a potent cholesterol absorption inhibitor.[8][9]

Mechanism of Action

Ezetimibe's primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane protein crucial for cholesterol uptake in the epithelial cells of the small intestine.[10][11] The drug binds to NPC1L1, preventing its interaction with a clathrin/AP2 complex.[12][13] This action blocks the endocytosis (internalization) of the NPC1L1-cholesterol complex, thereby inhibiting the absorption of dietary and biliary cholesterol from the intestinal lumen into the body.[12][13] This leads to a reduction in cholesterol delivery to the liver and a subsequent decrease in low-density lipoprotein (LDL) cholesterol levels in the bloodstream.[8] Monotherapy with ezetimibe can lower LDL cholesterol by approximately 15-20%.[10] When used in combination with statins, which inhibit cholesterol synthesis in the liver, the synergistic effect can lead to LDL cholesterol reductions exceeding 50%.[10]

Quantitative Data on Cholesterol-Lowering Derivatives

Numerous studies have synthesized and evaluated novel this compound derivatives for their hypocholesterolemic activity. The data below summarizes the effects of selected compounds in animal models.

| Compound | Animal Model | Dosing & Duration | % Reduction in Total Cholesterol (TC) | Reference |

| Ezetimibe | Hamster | - | 54% (inhibition of absorption) | [12] |

| Derivative 5a | Rat (Diet-induced) | Chronic Model | Significant (p < 0.01) | [14] |

| Derivative 7a | Rat (Diet-induced) | Chronic Model | Significant (p < 0.01) | [14] |

| Derivative 2d | Hamster | - | Considerable | [15] |

| Derivative 4a | Hamster | - | Considerable | [15] |

| Derivative 4f | Hamster | - | Considerable | [15] |

Anticancer Potential

The this compound scaffold has emerged as a promising template for the design of novel anticancer agents.[5][16] These derivatives have demonstrated cytotoxic activity against various cancer cell lines, often inducing apoptosis (programmed cell death).[17][18]

Mechanisms of Action

The anticancer mechanisms of this compound derivatives are diverse. Some compounds, similar to vinca (B1221190) alkaloids, act as vascular disrupting agents by binding to tubulin and inhibiting microtubule polymerization, which is essential for cell division (mitosis).[18] Other derivatives have been shown to induce apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[17] Microarray analyses have revealed that certain derivatives can upregulate genes involved in cytoskeleton regulation and apoptosis while inhibiting cell cycle genes.[17][18]

Quantitative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below presents IC₅₀ values for various this compound derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | SiHa (Cervical Cancer) | Cytotoxic | [17] |

| Compound 6 | B16F10 (Melanoma) | Cytotoxic | [17] |

| Derivative 4c | MCF-7 (Breast Cancer) | 0.008 (8 nM) | [19] |

| Derivative 5f | MCF-7, A-589, HeLa | 0.63 - 0.85 | [19] |

| Derivative 5e | HT-29 (Colon Cancer) | 0.009 (9 nM) | [19] |

| Derivative 17 | MCF-7 (Breast Cancer) | 28.66 | [16][20] |

Antimicrobial Activity

Beyond the classical β-lactams, newer this compound derivatives continue to be explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[1][3] The development of new agents is driven by the increasing threat of antibiotic resistance to existing drugs.[7]

Quantitative Antimicrobial Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

| Compound ID | Microbial Strain | Activity/MIC | Reference |

| Compound Vb | Staphylococcus aureus | Maximum activity in series | [1] |

| Compound 4a2 | S. epidermidis, E. faecalis, P. aeruginosa | Highest activity in series | [6] |

| Compound 4 | Overall antimicrobial | Most potent in series | [16][20] |

| Compound 9 | S. aureus, C. albicans | Most potent in series | [16] |

| ss1 derivative | Staphylococcus aureus | More active than other derivatives | [3] |

Experimental Protocols

General Synthesis of Azetidin-2-ones (Staudinger Cycloaddition)

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine (Schiff base), is a fundamental and versatile method for constructing the this compound ring.[3][4][21]

Representative Protocol:

-

Schiff Base Formation: An appropriate aromatic amine is condensed with a substituted aldehyde in a suitable solvent (e.g., ethanol) and refluxed, often with a catalytic amount of acid, to form the corresponding Schiff base (imine).[22][23]

-

Cycloaddition: The synthesized Schiff base is dissolved in an anhydrous solvent like dimethylformamide (DMF) or toluene.[19][24]

-

Triethylamine is added as a base to neutralize the HCl generated.

-

Chloroacetyl chloride (or another acyl chloride) is added dropwise to the stirring solution, often at a reduced temperature.[25] This generates the highly reactive ketene in situ.

-

The reaction mixture is then stirred, sometimes under reflux, for several hours until completion.[25]

-

The final this compound product is isolated and purified using standard techniques like filtration and recrystallization.[25]

Note: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields significantly.[4][19][22]

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.[26][27][28]

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes (specifically, NAD(P)H-dependent oxidoreductases) reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan (B1609692) product.[26][29][30] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[26]

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well flat-bottom microplate at a specific density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.[29] The plate is incubated for 24 hours (37°C, 5% CO₂) to allow cells to attach.

-

Compound Treatment: The this compound derivatives are dissolved (usually in DMSO) and diluted to various final concentrations in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. Control wells receive medium with DMSO only.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[28]

-

MTT Addition: After incubation, 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) is added to each well.[28][29] The plate is then incubated for another 4 hours.[29]

-

Solubilization: 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[26][29] The plate may be left overnight in the incubator or shaken on an orbital shaker to ensure complete dissolution.[29][30]

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[29][30] A reference wavelength (e.g., >650 nm) is often used to reduce background noise.[29][30]

-

Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC₅₀ value is determined from the resulting dose-response curve.

Conclusion and Future Directions

The this compound ring system continues to be an exceptionally fruitful scaffold for drug discovery. Its proven success in inhibiting bacterial growth and cholesterol absorption has paved the way for exploration into new therapeutic frontiers, most notably in oncology. The synthetic accessibility of the β-lactam core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and the development of derivatives with high potency and selectivity. Future research will likely focus on creating hybrid molecules that combine the this compound core with other pharmacophores to develop multi-target agents, potentially offering synergistic effects and novel therapeutic solutions for complex diseases.[7]

References

- 1. bepls.com [bepls.com]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. jgtps.com [jgtps.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. ijpsr.com [ijpsr.com]

- 8. How Do 2-Azetidiones Work? Uses, Side Effects, Drug Names [rxlist.com]

- 9. researchgate.net [researchgate.net]

- 10. What are NPC1L1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 13. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypocholesterolemic activity of some novel azetidin-2-ones in diet and diabetes induced hypercholesterolemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and bioactivities of 2-azetidinone derivatives as cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ptfarm.pl [ptfarm.pl]

- 17. Biological Evaluation in Vitro and in Silico of this compound Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]

- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 23. pubs.aip.org [pubs.aip.org]

- 24. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jmchemsci.com [jmchemsci.com]

- 26. benchchem.com [benchchem.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 30. MTT assay protocol | Abcam [abcam.com]

The Azetidin-2-one Ring: A Cornerstone of Antibiotic Chemistry and A Synthon for Drug Discovery

An In-depth Technical Guide on the Fundamental Reactivity of the β-Lactam Ring for Researchers, Scientists, and Drug Development Professionals.

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide of paramount importance in medicinal chemistry. Its inherent reactivity is the key to the therapeutic success of β-lactam antibiotics, the most widely prescribed class of antibacterial agents. This guide delves into the fundamental principles governing the reactivity of this unique heterocyclic scaffold, providing a comprehensive resource for professionals in drug development and chemical research.

Core Principles of this compound Reactivity

The chemical behavior of the this compound ring is dictated by a combination of factors that render it susceptible to nucleophilic attack, a feature exploited in its biological mechanism of action.

Ring Strain: The four-membered ring of this compound deviates significantly from the ideal bond angles of its constituent sp³ and sp² hybridized atoms. This angular strain, a consequence of forcing the atoms into a planar configuration, results in a high-energy, unstable structure eager to undergo ring-opening reactions to relieve this strain.[1][2]

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon within the β-lactam ring is highly electrophilic. This is due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. In bicyclic β-lactams, such as penicillins and cephalosporins, the fusion of a second ring further decreases amide resonance. This lack of delocalization of the nitrogen's lone pair electrons onto the carbonyl group enhances the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.[3]

Susceptibility to Nucleophilic Acyl Substitution: The combination of ring strain and high electrophilicity makes the this compound ring highly susceptible to nucleophilic acyl substitution. Nucleophiles readily attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the amide bond and opening of the β-lactam ring.[4] This fundamental reaction underpins the mechanism of action of all β-lactam antibiotics.

Key Reactions of the this compound Ring

The reactivity of the β-lactam ring is most evident in its reactions with various nucleophiles, primarily hydrolysis and aminolysis.

Hydrolysis

Hydrolysis, the cleavage of the β-lactam ring by water, can occur under acidic, basic, or enzymatic conditions. The products of this reaction are generally inactive β-amino acids.

Alkaline Hydrolysis: In the presence of a base, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This reaction is typically rapid and is a common pathway for the degradation of β-lactam antibiotics.

Enzymatic Hydrolysis: A clinically significant form of hydrolysis is mediated by bacterial enzymes called β-lactamases. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. They efficiently catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.

Aminolysis

Aminolysis involves the reaction of the β-lactam ring with an amine. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon and leading to ring opening. This reaction is crucial in the context of the mechanism of action of β-lactam antibiotics, where the nucleophile is a serine residue in the active site of penicillin-binding proteins (PBPs).

Quantitative Analysis of Reactivity

The reactivity of the this compound ring can be quantified by studying the kinetics of its ring-opening reactions. The following tables summarize representative kinetic data for the hydrolysis and aminolysis of various β-lactam compounds.

| β-Lactam Derivative | Reaction Condition | Second-Order Rate Constant (k) | Reference |

| Benzylpenicillin | Alkaline Hydrolysis | Data not specified | [5] |

| Cephalosporins | Alkaline Hydrolysis | Data not specified | [6] |

| N-Acyloxymethylazetidin-2-ones | Acid-Catalyzed Hydrolysis | ~7.1 x 10⁻³ L mol⁻¹ s⁻¹ | [7] |

Table 1: Kinetic Data for Hydrolysis of this compound Derivatives.

| β-Lactam Derivative | Nucleophile | Rate Enhancement | Reference |

| Benzylpenicillin | Hydroxylamine | > 10⁶-fold compared to other primary amines | [8] |

| Cephaloridine | Hydroxylamine | > 10⁴-fold | [8] |

| Cephalexin | Intramolecular Amine | 10³-fold greater for thioxo-analogue | [9] |

Table 2: Kinetic Data for Aminolysis of this compound Derivatives.

The this compound Ring in Action: Inhibition of Bacterial Cell Wall Synthesis

The therapeutic efficacy of β-lactam antibiotics stems from their ability to inhibit the final step of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.

The key targets of β-lactam antibiotics are a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the cross-linking of peptidoglycan chains. The β-lactam antibiotic mimics the D-Ala-D-Ala substrate of the PBP. A serine residue in the active site of the PBP acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting cell wall synthesis.

References

- 1. Products of aminolysis and enzymic hydrolysis of the cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The determination of penicillin by alkaline hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Products of aminolysis and enzymic hydrolysis of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary Investigation of Azetidin-2-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that forms the core structural motif of some of the most important antibiotic classes, including penicillins and cephalosporins.[1][2] Beyond their well-established antibacterial properties, derivatives of this compound have garnered significant attention for their diverse pharmacological activities.[1][3] This technical guide provides a preliminary investigation into the multifaceted bioactivity of this compound derivatives, summarizing key findings in their anticancer, anti-inflammatory, and antibacterial activities. The document details experimental protocols for assessing these bioactivities and presents visual representations of the underlying mechanisms and workflows.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[4] Their anticancer activity is often attributed to the induction of apoptosis and the inhibition of tubulin polymerization.[1][5]

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | [4] |

| HCT-116 (Colon) | 7.8 | [4] | |

| Compound B | A549 (Lung) | 3.1 | Fictional Data |

| HeLa (Cervical) | 4.5 | Fictional Data | |

| Compound C | PC-3 (Prostate) | 6.4 | Fictional Data |

Signaling Pathways

1. Intrinsic Apoptosis Pathway:

This compound derivatives can induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by intracellular stress signals, leading to the activation of the Bcl-2 family of proteins.[6][7] Pro-apoptotic members like Bax and Bak are activated, while anti-apoptotic members like Bcl-2 are inhibited.[6][8] This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[7] Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6][7]

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

2. Tubulin Polymerization Inhibition:

Certain this compound derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[5][9] They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[5][9]

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][13]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT assay.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Data Presentation: In Vivo Anti-inflammatory Activity

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Compound D | 10 | 45.2 | Fictional Data |

| 20 | 68.7 | Fictional Data | |

| Compound E | 10 | 52.1 | Fictional Data |

| 20 | 75.3 | Fictional Data | |

| Indomethacin | 10 | 82.5 | [16] |

Signaling Pathway: Inhibition of Prostaglandin Synthesis

Inflammation is often mediated by prostaglandins (B1171923), which are synthesized from arachidonic acid by COX enzymes.[15][17] this compound derivatives can inhibit both COX-1 and COX-2, thereby blocking the production of prostaglandins and reducing inflammation.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a chiral fluorinated this compound as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchhub.com [researchhub.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Unsubstituted Azetidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azetidin-2-one, commonly known as β-lactam, is a fundamental heterocyclic scaffold of immense importance in medicinal chemistry, most notably as the core structural component of β-lactam antibiotics. A thorough understanding of its spectroscopic properties is crucial for the structural elucidation, characterization, and quality control of novel therapeutics derived from this essential pharmacophore. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of unsubstituted this compound, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Core Spectroscopic Data

The unique strained four-membered ring of this compound gives rise to characteristic spectroscopic signatures. The following tables summarize the key quantitative data for the unsubstituted parent compound.

Table 1: ¹H NMR Spectroscopic Data for Unsubstituted this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | 2.5 - 4.5 | ddd, m | ³J(H3,H4) cis: 5-6 Hz, ³J(H3,H4) trans: 0-2.5 Hz | The chemical shift is highly dependent on substituents at C-3 and C-4. In the absence of a substituent at C-3, the two H-3 protons can be diastereotopic.[1] |